2-(Cyclohexyloxy)-3-methylphenol
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Overview
Description
2-(Cyclohexyloxy)-3-methylphenol is an organic compound characterized by a phenol group substituted with a cyclohexyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-3-methylphenol typically involves the reaction of 3-methylphenol with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond between the phenol and the cyclohexyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Scientific Research Applications
2-(Cyclohexyloxy)-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexyloxy)phenol
- 3-Methylphenol
- 2-(Cyclohexyloxy)-4-methylphenol
Uniqueness
2-(Cyclohexyloxy)-3-methylphenol is unique due to the specific positioning of the cyclohexyloxy and methyl groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-cyclohexyloxy-3-methylphenol |
InChI |
InChI=1S/C13H18O2/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h5-6,9,11,14H,2-4,7-8H2,1H3 |
InChI Key |
PKNHWCRNANPPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
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